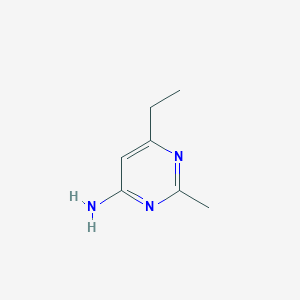

6-Ethyl-2-methylpyrimidin-4-amine

描述

The compound 6-Ethyl-2-methylpyrimidin-4-amine is a pyrimidine derivative, which is a class of organic compounds with a heterocyclic aromatic ring structure composed of nitrogen and carbon atoms. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, and they also serve as a basis for various pharmaceuticals due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of certain pyrimidine derivatives has been achieved through the reaction of halogenated pyridines with potassium amide in liquid ammonia, leading to a ring transformation and the formation of 4-amino-2-methylpyrimidine . Another method involves the cyclization of formamidine derivatives in the presence of dry HCl, followed by nucleophilic substitution to yield substituted pyrimidines . Additionally, the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with ammonia and primary amines has been reported to produce various pyrimidine analogs .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms at positions 1 and 3. The structure of these compounds can be confirmed using techniques such as X-ray crystallography, which has been used to determine the ground-state conformation of certain pyrimidine derivatives, confirming the predicted effects of substituent groups on the molecule's conformation . Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to predict the molecular structure and electronic properties of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the pyrimidine ring . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the nucleophilicity of the pyrimidine nitrogen atoms. For example, the presence of isopropyl groups can sterically protect the nitrogen atom against electrophilic attack, rendering the compound a weak nucleophilic base .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Substituents on the pyrimidine ring can significantly influence these properties. For instance, the introduction of electron-withdrawing groups can increase the acidity of the pyrimidine hydrogen atoms, affecting the compound's hydrogen bonding potential and solubility . The electronic properties, such as dipole moment and polarizability, can be calculated using quantum mechanical methods, providing insights into the compound's reactivity and interactions with other molecules .

科学研究应用

-

6-Ethyl-2-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 90008-43-8 . It has a molecular weight of 137.18 and its IUPAC name is 6-ethyl-2-methyl-4-pyrimidinamine .

-

Pyrimidine derivatives, such as 6-Ethyl-2-methylpyrimidin-4-amine, have shown therapeutic interest and have been used in the synthesis of various pharmaceuticals . These compounds have been studied for their potential in the development of new therapies .

-

Pharmaceutical Synthesis 6-Ethyl-2-methylpyrimidin-4-amine, like other pyrimidine derivatives, has been used in the synthesis of various pharmaceuticals . The specific methods of application or experimental procedures for this compound are not detailed in the available sources.

-

Antitrypanosomal and Antiplasmodial Activities A study published in Springer’s Monatshefte für Chemie - Chemical Monthly discussed the antitrypanosomal and antiplasmodial activities of new 2-aminopyrimidine derivatives . These compounds were tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

-

Pharmaceutical Synthesis 6-Ethyl-2-methylpyrimidin-4-amine, like other pyrimidine derivatives, has been used in the synthesis of various pharmaceuticals . The specific methods of application or experimental procedures for this compound are not detailed in the available sources.

-

Antitrypanosomal and Antiplasmodial Activities A study published in Springer’s Monatshefte für Chemie - Chemical Monthly discussed the antitrypanosomal and antiplasmodial activities of new 2-aminopyrimidine derivatives . These compounds were tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

安全和危害

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

6-ethyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZGZMGKKUHSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292588 | |

| Record name | 6-ethyl-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-2-methylpyrimidin-4-amine | |

CAS RN |

90008-43-8 | |

| Record name | 90008-43-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-ethyl-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

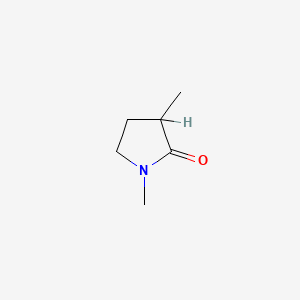

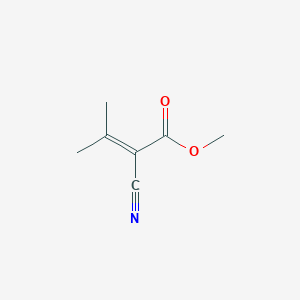

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)